

Application Note: NMR Spectroscopic Characterization of 1,3-Bis(2-chloroethylthio)propane

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Compound of Interest

Compound Name: 1,3-Bis(2-chloroethylthio)propane

Cat. No.: B14112635

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(2-chloroethylthio)propane is an organosulfur compound of interest in various fields, including toxicology and medicinal chemistry, due to its structural similarity to sulfur mustards. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This document provides a detailed protocol for the characterization of **1,3-Bis(2-chloroethylthio)propane** using ^1H and ^{13}C NMR spectroscopy, including predicted spectral data and experimental guidelines.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for **1,3-Bis(2-chloroethylthio)propane**, the following ^1H and ^{13}C NMR data are predicted based on established chemical shift increments for analogous structural motifs. These predictions serve as a guideline for the interpretation of experimental spectra.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **1,3-Bis(2-chloroethylthio)propane** is expected to exhibit four distinct signals, all of which will be triplets due to coupling with adjacent methylene groups.

Protons (Label)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-S-CH ₂ -CH ₂ -Cl (a)	2.90 - 3.10	Triplet	6.5 - 7.5	4H
-S-CH ₂ -CH ₂ -Cl (b)	3.60 - 3.80	Triplet	6.5 - 7.5	4H
-S-CH ₂ -CH ₂ - (c)	2.60 - 2.80	Triplet	7.0 - 8.0	4H
-CH ₂ -CH ₂ -CH ₂ - (d)	1.80 - 2.00	Quintet (triplet of triplets)	7.0 - 8.0	2H

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.

Carbon (Label)	Predicted Chemical Shift (δ , ppm)
-S-CH ₂ -CH ₂ -Cl	35.0 - 40.0
-S-CH ₂ -CH ₂ -Cl	42.0 - 47.0
-S-CH ₂ -CH ₂ -	30.0 - 35.0
-CH ₂ -CH ₂ -CH ₂ -	28.0 - 33.0

Experimental Protocols

A detailed methodology for the acquisition of high-quality NMR spectra of **1,3-Bis(2-chloroethylthio)propane** is provided below.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for **1,3-Bis(2-chloroethylthio)propane**. Other deuterated solvents such as acetone-d₆ or benzene-d₆

may also be used depending on sample solubility and to resolve any potential signal overlap.

- Sample Concentration:
 - For ^1H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Sample Handling:
 - Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing ($\delta = 0.00$ ppm).
 - Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on the sample concentration.
- Receiver Gain: Optimized for the specific sample and instrument.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.
- Receiver Gain: Optimized for the specific sample and instrument.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for both ¹H and ¹³C spectra.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.
- Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Visualizations

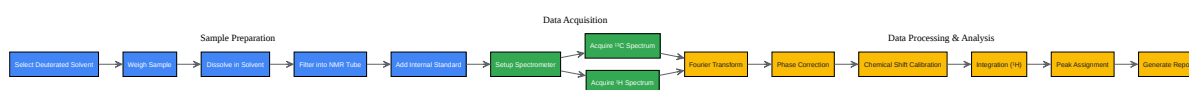
Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **1,3-Bis(2-chloroethylthio)propane** with labels corresponding to the predicted NMR data tables.

Caption: Structure of **1,3-Bis(2-chloroethylthio)propane** with proton labels.

Experimental Workflow

The logical flow of the experimental procedure for NMR characterization is outlined below.



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Caption: Workflow for NMR characterization.

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